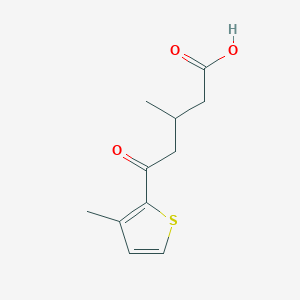

3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid

描述

属性

IUPAC Name |

3-methyl-5-(3-methylthiophen-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-7(6-10(13)14)5-9(12)11-8(2)3-4-15-11/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVGXLVMDYDEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255720 | |

| Record name | β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-95-1 | |

| Record name | β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,3-Dimethyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid is a compound that has garnered attention due to its potential biological activities. As a keto-acid, it belongs to a class of organic compounds that play significant roles in metabolic pathways and have implications in various health conditions.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thienyl group, which contributes to its unique properties and biological activities. The structural representation is essential for understanding its interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Neurotoxicity : Similar to other ketoacids, it may exhibit neurotoxic effects, particularly in the context of metabolic disorders such as maple syrup urine disease (MSUD) where branched-chain amino acids accumulate .

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, although specific mechanisms remain to be elucidated .

- Metabolic Implications : The compound is involved in metabolic pathways related to branched-chain amino acids and may influence energy metabolism through its role as an intermediate in various biochemical reactions .

The biological activity of this compound can be attributed to its interaction with enzymes involved in amino acid metabolism. It is known to affect the branched-chain alpha-keto acid dehydrogenase complex, which plays a crucial role in the catabolism of branched-chain amino acids. This interaction can lead to altered metabolic states and contribute to the symptoms observed in conditions like MSUD .

Case Studies and Research Findings

- Maple Syrup Urine Disease (MSUD) :

- Antimicrobial Activity :

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Neurotoxicity | Implicated in MSUD; affects nerve cells | |

| Antimicrobial | Potential antibacterial properties | |

| Metabolic Role | Involved in branched-chain amino acid metabolism |

Table 2: Enzymatic Interactions

| Enzyme Name | Function | Gene Name |

|---|---|---|

| Branched-chain alpha-keto acid dehydrogenase complex | Converts alpha-keto acids to acyl-CoA and CO₂ | BCKDHA |

| Branched-chain-amino-acid aminotransferase (BCAT) | Catalyzes catabolism of leucine, isoleucine, valine | BCAT1 |

科学研究应用

Chemistry

3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid serves as a versatile building block in the synthesis of more complex thienyl-containing compounds. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits several biological activities:

- Neurotoxicity : Similar to other ketoacids, it may exhibit neurotoxic effects, particularly in metabolic disorders such as Maple Syrup Urine Disease (MSUD) where branched-chain amino acids accumulate.

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, although specific mechanisms remain to be elucidated.

- Metabolic Implications : The compound is involved in metabolic pathways related to branched-chain amino acids and may influence energy metabolism through its role as an intermediate in various biochemical reactions.

Medicine

The compound has been explored for its potential use in drug development. Its interactions with enzymes involved in amino acid metabolism could lead to novel therapeutic agents targeting metabolic disorders.

Maple Syrup Urine Disease (MSUD)

MSUD is a metabolic disorder caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase complex. The accumulation of branched-chain amino acids and their toxic by-products, including this compound, leads to severe neurological symptoms. Understanding the role of this compound in MSUD can provide insights into therapeutic approaches for managing the disease.

Antimicrobial Activity

Studies have indicated that this compound may possess antibacterial properties. Further research is needed to identify specific bacterial targets and mechanisms of action.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Neurotoxicity | Implicated in MSUD; affects nerve cells | |

| Antimicrobial | Potential antibacterial properties | |

| Metabolic Role | Involved in branched-chain amino acid metabolism |

Table 2: Enzymatic Interactions

| Enzyme Name | Function | Gene Name |

|---|---|---|

| Branched-chain alpha-keto acid dehydrogenase complex | Converts alpha-keto acids to acyl-CoA and CO₂ | BCKDHA |

| Branched-chain-amino-acid aminotransferase (BCAT) | Catalyzes catabolism of leucine, isoleucine, valine | BCAT1 |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Thienyl Ring

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid (C₁₀H₁₁BrO₃S, MW 315.22)

- Structural Difference : Bromine replaces the methyl group at the 3-position of the thienyl ring.

- Impact :

Ethyl 5-(3-methyl-2-thienyl)-5-oxovalerate (C₁₂H₁₆O₃S, MW 240.32)

Core Backbone Modifications

3-Methyl-5-(naphthalen-1-yl)-5-oxopentanoic acid (C₁₆H₁₆O₃, MW 256.30)

- Structural Difference : Naphthalene replaces the thienyl group.

- Higher molecular weight and rigidity may reduce metabolic stability compared to thienyl-containing analogs .

Methyl 5-Methoxy-3-oxovalerate (C₇H₁₂O₄, MW 160.17)

Functional Group Additions

3-methyl-5-[(5-methylthiophene-2-)sulfonamido]thiophene-2-carboxylic acid

- Structural Difference : Sulfonamido-linked thiophene ring added.

- Increased steric bulk may hinder cellular uptake .

Data Table: Key Physicochemical and Structural Comparisons

*Predicted using ChemDraw.

Research Findings and Implications

- Thienyl vs. Naphthyl : Thienyl-containing compounds exhibit better metabolic stability than naphthyl analogs due to reduced aromatic bulk, as seen in pharmacopeial impurity profiles .

- Ester vs. Acid : Ethyl esters (e.g., CymitQuimica’s discontinued product) show higher cell permeability in vitro, making them viable prodrug candidates .

- Bromine Substitution : Brominated derivatives are more reactive in palladium-catalyzed reactions, enabling modular synthesis of complex heterocycles .

常见问题

Q. What synthetic methodologies are optimal for preparing 3-Methyl-5-(3-methyl-2-thienyl)-5-oxovaleric acid?

A common approach involves coupling a thienyl precursor with a valeric acid derivative. For example, refluxing 3-formyl-indole analogs with sodium acetate in acetic acid (Method A in ) can be adapted by substituting the indole moiety with a 3-methyl-2-thienyl group. Cyclization catalysts like boron trifluoride diethyl etherate ( ) may enhance yield for intermediates. Purification via recrystallization (e.g., DMF/acetic acid mixtures) is recommended to isolate the final product .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Use a combination of NMR spectroscopy (to verify thienyl and valeric acid substituents) and HPLC with relative retention time (RRT) standards. For instance, USP protocols ( ) employ RRT thresholds (e.g., 0.79–1.32 for structurally related thienyl-piperidinecarboxylic acids) to validate purity and identity. Cross-reference with spectral libraries for ketone (C=O) and carboxylic acid (COOH) functional groups .

Q. What analytical techniques are suitable for assessing purity?

- High-Performance Liquid Chromatography (HPLC): Utilize USP-grade methods () with a C18 column and UV detection at 254 nm. Monitor impurities like bis(3-methyl-2-thienyl)methanone (RRT 1.98–2.54) or oxidation byproducts.

- Mass Spectrometry (MS): Confirm molecular ion peaks (expected m/z ~238 for the parent compound) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for synthetic intermediates?

Discrepancies in NMR or MS data often arise from stereochemical variations or residual solvents. For example, diastereomers of thienyl-containing compounds ( ) may exhibit overlapping signals. Strategies include:

- 2D NMR (COSY, HSQC): Differentiate proton environments near the thienyl and oxovaleric acid groups.

- Chiral HPLC: Separate enantiomers using USP-recommended columns (e.g., ’s Tiagabine-related compounds).

- X-ray Crystallography: Resolve ambiguities in dihedral angles or crystal packing (as in ’s phenyl ether analogs) .

Q. What experimental design considerations are critical for optimizing reaction yields?

- Catalyst Screening: Test acidic (e.g., BF3·Et2O in ) vs. basic (NaOAc in ) conditions to minimize side reactions like over-oxidation.

- Solvent Optimization: Polar aprotic solvents (DMF, acetic acid) favor cyclization, while non-polar solvents may reduce thienyl group degradation.

- Temperature Control: Reflux temperatures (e.g., 100–120°C) must balance reaction rate and thermal stability of the thienyl moiety .

Q. How can researchers address discrepancies in biological activity data for derivatives?

Contradictions may arise from impurity profiles or stereochemical effects. For example, highlights anti-inflammatory activity in thienyl-phenylpropionic acid derivatives, but inactive analogs could result from:

Q. What computational tools aid in predicting the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。